![molecular formula C14H16BrNO4 B13539830 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield a formylated intermediate.
N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Final Steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove protecting groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their potential therapeutic applications.
作用機序
The mechanism of action of 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
- tert-Butyl 6-bromoindoline-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and tert-butoxycarbonyl groups. These features make it a valuable intermediate for the synthesis of complex molecules and potential drug candidates .
特性
分子式 |
C14H16BrNO4 |
|---|---|
分子量 |
342.18 g/mol |
IUPAC名 |
6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid |
InChI |
InChI=1S/C14H16BrNO4/c1-14(2,3)20-13(19)16-5-4-9-10(12(17)18)6-8(15)7-11(9)16/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChIキー |
LYWJHFBUWWMGPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=C(C=C21)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


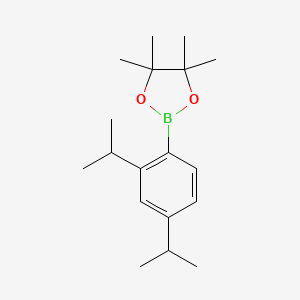
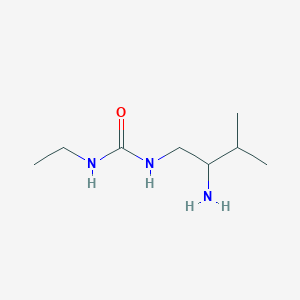

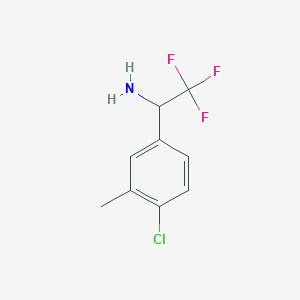
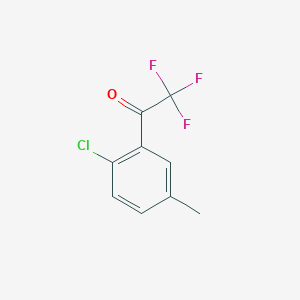
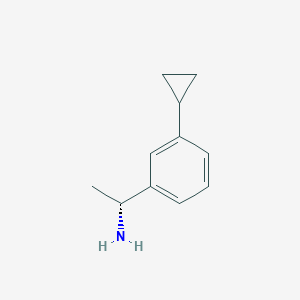
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
amino}propanoic acid](/img/structure/B13539787.png)
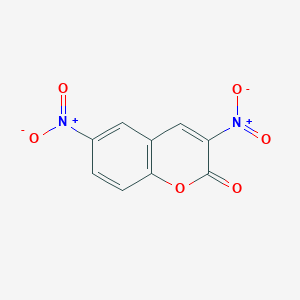
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)
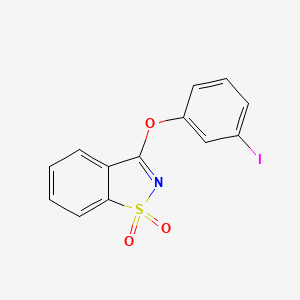
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
